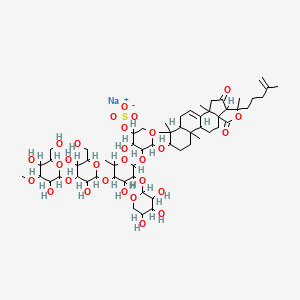
Cucumarioside A2-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucumarioside A2-2 is a triterpene glycoside. This compound is isolated from the Far-Eastern sea cucumber Cucumaria japonica. This compound exhibits antitumor activity.
Wissenschaftliche Forschungsanwendungen
Cucumarioside A2-2 (CA 2-2), a triterpene glycoside derived from the Far-Eastern sea cucumber Cucumaria japonica, has demonstrated significant immunomodulatory and anticancer properties . Research indicates that CA 2-2 interacts with P2X receptors on macrophage membranes, modulates immune responses, and exhibits antitumor activity through various mechanisms .
Scientific Research Applications
Immunomodulation: CA 2-2 has shown immunomodulatory effects on mouse spleens, increasing macrophage activating markers such as iba-1, IL-1β, iNOs, ROS, and NO, and shifting macrophage phenotype to M1 . It can activate cellular immunity by interacting with P2X receptors on mature macrophage membranes, enhancing ATP-dependent Ca2+ intake and Ca2+ transport recovery .
- Macrophage Activation: Studies demonstrate that CA 2-2 can induce macrophage activation and polarization in cancer . CA2-2-polarized M1 macrophages significantly attenuated tumor growth and prolonged mice survival in syngeneic models .
- Splenic Effects: Intraperitoneal administration of CA 2-2 leads to changes in the intensity of characteristic peaks of spleen peptides/proteins, particularly in the red pulp . It also causes changes in the ratio of red to white pulp in the spleen and increases proliferative activity in the white pulp .
Antitumor Activity: CA 2-2 exhibits anticancer and proapoptotic properties, potentially through direct interaction with tumor cells .
- Cytotoxicity: CA 2-2 influences tumor cell viability at micromolar concentrations and has a cytostatic effect by blocking cell proliferation and DNA biosynthesis in the S phase . It can induce apoptosis in tumor cells in a caspase-dependent manner, bypassing p53 activation .
- Prostate Cancer Research: CA 2-2 demonstrates anticancer activity in prostate cancer models, inducing G2/M-phase cell cycle arrest in human prostate cancer PC-3 cells and caspase-dependent apoptosis . It also inhibits the formation and growth of CRPC cell colonies at low micromolar concentrations . Proteomic analysis has revealed alterations in proteins involved in metastatic potential, invasion, and apoptosis .
- Drug Resistance: This glycoside overcomes the multidrug resistance of tumor cells and promotes the intracellular accumulation of certain chemotherapeutic agents .
Detailed Data and Research Findings
- Effective Concentration (EC50): this compound influences tumor cell viability at micromolar concentrations. The EC50 for glycoside, estimated by nonspecific esterase assay and MTT assay, was 2.1 and 2.7 μM, respectively .
- Cell Cycle Arrest: CA 2-2 at subcytotoxic concentrations exhibits a cytostatic effect by blocking cell proliferation and DNA biosynthesis in the S phase .
- Apoptosis Induction: CA 2-2 may induce apoptosis in tumor cells via a caspase-dependent pathway, circumventing the activation of the p53-dependent segment .
Case Studies
While specific detailed case studies were not available in the search results, the following applications of CA 2-2 have been investigated:
- Ehrlich Carcinoma Cells: Studies have shown that CA 2-2 can suppress the growth of mouse Ehrlich carcinoma cells in vitro and in vivo .
- Prostate Cancer Cells: CA 2-2 induces apoptosis in drug-resistant human prostate cancer PC-3 cells, characterized by activation of proapoptotic caspases and blockade of the cell cycle in the G2/M mitosis phase .
Authoritative Insights
- CA 2-2 shows promise as an agent for macrophage activation in antitumor cellular immunotherapy .
- The anticancer and proapoptotic properties of this compound may result from direct interaction of the glycoside with tumor cells .
- The in vivo anticancer effect of this compound may be linked to its ability to arrest the cell cycle in the synthetic phase and induce programmed tumor cell death .
Eigenschaften
CAS-Nummer |
95499-80-2 |
|---|---|
Molekularformel |
C59H91NaO29S |
Molekulargewicht |
1319.4 g/mol |
IUPAC-Name |
sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-[[2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate |
InChI |
InChI=1S/C59H92O29S.Na/c1-24(2)11-10-16-58(8)48-28(62)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(72)87-58)82-52-46(38(67)32(23-78-52)88-89(73,74)75)86-53-47(85-49-39(68)35(64)29(63)22-77-49)40(69)43(25(3)79-53)83-51-42(71)45(37(66)31(21-61)81-51)84-50-41(70)44(76-9)36(65)30(20-60)80-50;/h12,25-26,29-53,60-61,63-71H,1,10-11,13-23H2,2-9H3,(H,73,74,75);/q;+1/p-1 |
InChI-Schlüssel |
WULKPPVSMODIMK-NQSPPEQVSA-M |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cucumarioside A2-2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















